Methyl 2-methylpentanoate

Description

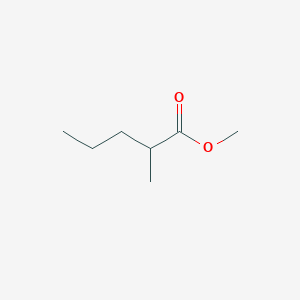

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTULNMNIVVMLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862856 | |

| Record name | Methyl 2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellow liquid | |

| Record name | Methyl 2-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

45.00 °C. @ 0.20 mm Hg | |

| Record name | Methyl (±)-2-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.875-0.881 | |

| Record name | Methyl 2-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2177-77-7 | |

| Record name | Methyl 2-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylpentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-METHYLPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KKE63345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl (±)-2-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of Methyl 2-methylpentanoate?

An In-depth Technical Guide: Physicochemical Properties of Methyl 2-methylpentanoate

Introduction

This compound (CAS No. 2177-77-7) is an organic compound classified as a fatty acid ester.[1] It is the methyl ester of 2-methylpentanoic acid. Structurally, it features a branched alkyl chain, which imparts specific physical and chemical characteristics that are distinct from its straight-chain isomers. This compound is primarily recognized for its strong, sweet, and fruity aroma, often described with notes of apple and pineapple.[2][3] Consequently, it holds significant value in the flavor and fragrance industries, where it is utilized as an additive in food products, beverages, cosmetics, and perfumes.[4][5] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and handling, tailored for researchers and professionals in chemical and pharmaceutical development.

Section 1: Chemical Identity and Structure

A precise understanding of the compound's identity is foundational for all scientific investigation.

1.1 Identifiers and Nomenclature

-

IUPAC Name: this compound[6]

-

Synonyms: Methyl 2-methylvalerate, 2-Methylpentanoic acid methyl ester, Valeric acid, 2-methyl-, methyl ester[7][8]

-

CAS Number: 2177-77-7[8]

-

InChI Key: ZTULNMNIVVMLIU-UHFFFAOYSA-N[7]

-

Canonical SMILES: CCCC(C)C(=O)OC[2]

1.2 Molecular Structure

The structure consists of a pentyl chain with a methyl group at the second (alpha) carbon. The carboxyl group is esterified with a methyl group. This branching influences its steric hindrance and electronic distribution, affecting reactivity and physical properties like boiling point and solubility.

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties

The functional utility of a compound is dictated by its physical properties. The data below is aggregated from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [3][6][7] |

| Odor | Sweet, fruity, apple, pineapple | [2][3] |

| Boiling Point | 135.1 °C at 760 mmHg 45.0 °C at 0.20 mmHg | [8] [3][6] |

| Density | 0.878 - 0.881 g/mL at 25 °C | [3][6] |

| Refractive Index | 1.400 - 1.405 at 20 °C | [3][6] |

| Flash Point | 33.4 °C (90.0 °F) | [5][8] |

| Vapor Pressure | 7.85 mmHg at 25 °C | [3][8] |

| Water Solubility | 1070 mg/L at 25 °C (estimated) | [3][5] |

| LogP (o/w) | 2.1 | [2][8] |

| Solubility | Soluble in organic solvents like ethanol | [2] |

The ester functionality introduces polarity, but the seven-carbon aliphatic chain makes the molecule largely nonpolar. This explains its low solubility in water and high solubility in organic solvents like ethanol.[2][7] The branching at the α-carbon slightly lowers the boiling point compared to its linear isomer, methyl hexanoate (Boiling Point ~151 °C), due to a reduction in the surface area available for intermolecular van der Waals forces.

Section 3: Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of synthesized or isolated compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include a singlet for the methoxy protons (-OCH₃) around 3.6 ppm, a multiplet for the single proton at the chiral center (α-carbon), and various multiplets for the propyl chain protons. The terminal methyl groups will appear as triplets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique carbon signals. The carbonyl carbon of the ester group will be the most downfield signal (typically >170 ppm). The methoxy carbon will appear around 50-60 ppm, and the remaining aliphatic carbons will resonate in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. C-O stretching vibrations will also be present in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 130. Common fragmentation patterns for esters include the McLafferty rearrangement and cleavage at the ester linkage, leading to characteristic fragment ions.[6]

Spectral data for this compound can be accessed from public databases such as the NIST Chemistry WebBook and PubChem.[6][9]

Section 4: Synthesis and Characterization

4.1 Synthesis Protocol: Fischer Esterification

The most direct and common laboratory synthesis is the Fischer esterification of 2-methylpentanoic acid with methanol, using a strong acid catalyst.

Causality: This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. To drive the reaction toward the product (the ester), an excess of one reactant (typically the alcohol, methanol, as it is inexpensive and easily removed) is used, and the water byproduct is removed as it forms.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylpentanoic acid (1.0 eq) and an excess of methanol (5-10 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 2-5 mol%) to the mixture.

-

Reflux: Heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

-

Workup - Extraction: Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter to remove the solid.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

4.2 Characterization Workflow

To ensure the integrity of the synthesized product, a multi-step characterization process is essential. This workflow serves as a self-validating system.

-

Purity Assessment: Initially, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used to determine the purity of the distilled product. A single, sharp peak indicates high purity.

-

Structural Confirmation: The identity of the compound is confirmed using the spectroscopic methods outlined in Section 3. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while IR spectroscopy will verify the presence of the key ester functional group.

-

Physical Property Verification: The measured refractive index and density of the purified sample should be compared with literature values (Section 2) as a final check of identity and purity.

Section 5: Applications and Industrial Relevance

The primary application of this compound stems from its organoleptic properties.

-

Flavor & Fragrance: It is a widely used flavoring agent in the food industry, incorporated into products like baked goods, candies, and meat products to impart a fruity taste and aroma.[4][5] In perfumery, it contributes fruity top notes to fragrance compositions for cosmetics, soaps, and detergents.[4][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its use as a flavoring agent and concluded it poses no safety concern at current intake levels.[6]

-

Organic Synthesis: As an ester, it can serve as a precursor or intermediate in the synthesis of more complex molecules. It can undergo reactions typical of esters, such as hydrolysis, transesterification, and reduction.[4]

-

Other Potential Uses: It has been investigated for use as a plasticizer in the manufacturing of plastics.[4]

Section 6: Safety and Handling

Adherence to safety protocols is paramount when working with any chemical substance.

-

Hazards Identification: this compound is classified as a flammable liquid and vapor.[6][12] It may cause skin and eye irritation upon contact.[5][12]

-

Handling Precautions: Use in a well-ventilated area or fume hood.[12] Keep away from heat, sparks, open flames, and other ignition sources. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[12]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[12]

References

- 1. Showing Compound Methyl (±)-2-methylpentanoate (FDB015095) - FooDB [foodb.ca]

- 2. scent.vn [scent.vn]

- 3. echemi.com [echemi.com]

- 4. Buy this compound | 2177-77-7 [smolecule.com]

- 5. methyl 2-methyl valerate [thegoodscentscompany.com]

- 6. This compound | C7H14O2 | CID 519890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 2177-77-7: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound|2177-77-7|lookchem [lookchem.com]

- 9. (S)-methyl 2-methylpentanoate [webbook.nist.gov]

- 10. This compound - CAS - 2177-77-7 | Axios Research [axios-research.com]

- 11. methyl (2S)-2-methylpentanoate | C7H14O2 | CID 641832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Methylpentanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-methylpentanoate, a fatty acid ester recognized for its distinct fruity aroma and applications in the flavor and fragrance industries.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed exploration of the Fischer esterification method for its synthesis, including a step-by-step laboratory protocol. Furthermore, it presents a thorough analysis of the compound's physicochemical and spectroscopic properties, which are crucial for its unambiguous identification and quality control. The guide integrates field-proven insights with established scientific principles to ensure both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound (C₇H₁₄O₂) is an organic compound classified as a fatty acid ester.[1] It is a colorless to pale yellow liquid characterized by a sweet, fruity odor, often with nuances of maple, hazelnut, and strawberry.[1] This distinct aromatic profile makes it a valuable ingredient in the formulation of flavors and fragrances. Beyond its sensory applications, the study of such esters is fundamental to understanding organic reaction mechanisms and purification techniques, making its synthesis and characterization a valuable exercise in chemical education and research. This guide will focus on the most prevalent and instructive method for its preparation: the Fischer esterification of 2-methylpentanoic acid with methanol.

Synthesis of this compound via Fischer Esterification

The most common and economically viable method for the synthesis of this compound is the Fischer esterification of 2-methylpentanoic acid with methanol in the presence of a strong acid catalyst.[1] This reaction is a classic example of a nucleophilic acyl substitution and is fundamentally an equilibrium process.

The Causality Behind Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction that involves the conversion of a carboxylic acid and an alcohol to an ester and water. The reaction is reversible, and its equilibrium typically does not favor the formation of the products. To achieve a high yield of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically achieved in one of two ways:

-

Use of Excess Reactant: By using a large excess of one of the reactants, typically the less expensive one (in this case, methanol), the reaction is driven towards the product side.

-

Removal of Water: The continuous removal of water as it is formed also effectively shifts the equilibrium towards the formation of the ester.

The acid catalyst, commonly concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Mechanism of Fischer Esterification

The mechanism of the Fischer esterification proceeds through several key steps, each of which is reversible:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-methylpentanoic acid, activating the carbonyl group.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-methylpentanoic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

2-methylpentanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylpentanoic acid and an excess of anhydrous methanol (typically a 3 to 5-fold molar excess).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as the evolution of carbon dioxide gas will cause pressure to build up in the separatory funnel. Vent the funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Add diethyl ether to the separatory funnel and shake vigorously to extract the ester into the organic layer. Allow the layers to separate and drain the lower aqueous layer.

-

Washing: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities. Separate the layers.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

-

Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

Purification by Distillation

The crude this compound obtained after solvent removal can be purified by simple or fractional distillation to remove any unreacted starting materials and high-boiling impurities.

Procedure:

-

Setup: Assemble a distillation apparatus.

-

Distillation: Heat the crude ester in the distillation flask. Collect the fraction that distills at the boiling point of this compound.

Characterization of this compound

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. This is achieved through a combination of physical property measurements and spectroscopic analysis.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 45 °C at 0.20 mm Hg | [1] |

| Density | 0.875 - 0.881 g/cm³ | [1] |

| Refractive Index | 1.400 - 1.405 | [1] |

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information about the molecule.

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.46 | m | 1H | -CH(CH₃)- |

| ~1.64 | m | 1H | -CH₂- (alpha to CH) |

| ~1.39 | m | 1H | -CH₂- (alpha to CH) |

| ~1.31 | m | 2H | -CH₂- (beta to CH) |

| ~1.14 | d | 3H | -CH(CH₃)- |

| ~0.91 | t | 3H | -CH₂CH₃ |

Data sourced from ChemicalBook.[2]

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~176 | C=O (ester) |

| ~51 | -OCH₃ |

| ~41 | -CH(CH₃)- |

| ~34 | -CH₂- (alpha to CH) |

| ~20 | -CH₂- (beta to CH) |

| ~17 | -CH(CH₃)- |

| ~14 | -CH₂CH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1460 | Medium | C-H bending (alkane) |

| ~1170 | Strong | C-O stretching (ester) |

Characteristic IR absorption bands for esters include a strong C=O stretch around 1740 cm⁻¹ and a C-O stretch in the 1300-1000 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 130.

Expected Fragmentation Pattern:

-

m/z = 101: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion.

-

m/z = 88: This is a prominent peak resulting from a McLafferty rearrangement, a characteristic fragmentation of esters with a gamma-hydrogen.

-

m/z = 74: Cleavage alpha to the carbonyl group, resulting in the [CH(CH₃)C(O)OCH₃]⁺ fragment.

-

m/z = 59: Represents the methoxycarbonyl fragment [C(O)OCH₃]⁺.

-

m/z = 43: Represents a propyl fragment [CH₂CH₂CH₃]⁺.

Caption: Overall Experimental Workflow.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The Fischer esterification method, a cornerstone of organic synthesis, has been thoroughly explained from its mechanistic underpinnings to a step-by-step experimental protocol. The comprehensive characterization data, including physical properties and spectroscopic analyses, serves as a reliable reference for the identification and quality assessment of the final product. By integrating theoretical principles with actionable laboratory procedures, this guide aims to empower researchers and scientists in their pursuit of excellence in chemical synthesis and analysis.

References

The Scent of Nature: A Technical Guide to the Natural Occurrence of Methyl 2-Methylpentanoate in Plants and Microbes

Abstract

Methyl 2-methylpentanoate, a branched-chain ester, contributes to the characteristic and desirable fruity aromas of various natural products. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant and microbial kingdoms. We will delve into the biosynthetic pathways, with a focus on the metabolic link to branched-chain amino acid catabolism. This document will also detail the analytical methodologies for the extraction and quantification of this volatile organic compound and explore its ecological significance in plant-insect and microbe-environment interactions. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development, offering insights into the biological origins and potential applications of this intriguing natural compound.

Introduction: The Molecular Architecture of a Fruity Aroma

This compound (C₇H₁₄O₂) is a fatty acid ester characterized by its sweet, fruity, and apple-like aroma.[1][2] As a volatile organic compound (VOC), it plays a significant role in the chemical language of plants and microbes, contributing to their interactions with the surrounding environment.[3] While traditionally utilized as a flavoring agent in the food industry, a deeper understanding of its natural origins, biosynthesis, and ecological functions is crucial for harnessing its full potential in various scientific and commercial applications.[4][5]

This guide will navigate the current scientific understanding of this compound's presence in nature, moving from its identification in fruits to its production by soil-dwelling bacteria. We will explore the biochemical machinery responsible for its synthesis and the analytical tools used to detect and measure its presence.

Biosynthesis: From Amino Acids to Aroma

The production of this compound in both plants and microbes is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[6][7] This metabolic connection underscores the interplay between primary and secondary metabolism in the generation of diverse natural products.

The Plant Pathway: A Fruity Offshoot of Isoleucine Catabolism

In plants, particularly in fruits like apples and pineapples, the biosynthesis of branched-chain esters such as this compound is a well-established process.[4][7][8] The carbon skeleton of this compound is derived from the degradation of isoleucine.[4][9][10]

The key steps in this pathway are:

-

Transamination: The process begins with the removal of the amino group from isoleucine by a branched-chain amino acid aminotransferase (BCAT), yielding 2-keto-3-methylvalerate.[7][9]

-

Decarboxylation and Oxidation: The resulting α-keto acid undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA.[4]

-

Esterification: The final step involves the esterification of the 2-methylpentanoyl moiety with a methyl group. While the exact enzyme for this final methylation step to form this compound is not definitively characterized in all species, it is catalyzed by alcohol acyltransferases (AATs) which utilize acyl-CoA substrates and an alcohol, or by a methyltransferase utilizing S-adenosyl methionine (SAM) as the methyl donor.[11]

The Microbial Forge: Streptomyces and Branched-Chain Fatty Acid Synthesis

The occurrence of this compound has been reported in the bacterial genus Streptomyces.[1][5] These soil-dwelling actinobacteria are renowned for their prolific production of a vast array of secondary metabolites.[12] The biosynthesis of this compound in Streptomyces is believed to follow a pathway analogous to that of branched-chain fatty acid (BCFA) synthesis.[9][13]

The microbial pathway likely involves:

-

Primer Precursor Formation: Similar to plants, the pathway initiates with the degradation of branched-chain amino acids like valine, leucine, and isoleucine to their corresponding α-keto acids. These serve as primers for BCFA synthesis.[9][14]

-

Fatty Acid Elongation: The primer is then elongated by the fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA.[14]

-

Esterification: The resulting 2-methylpentanoic acid, or its activated acyl-CoA form, is then methylated to yield this compound. The specific methyltransferase responsible for this final step in Streptomyces is an area of ongoing research.[15]

Natural Occurrence in the Plant Kingdom

This compound and its close structural relatives are significant contributors to the aroma profiles of numerous fruits. Their presence is a key factor in the sensory perception and consumer acceptance of these natural products.

Apples (Malus domestica)

A variety of apple cultivars are known to produce a complex blend of volatile esters that define their characteristic aroma. While many studies focus on ethyl esters, methyl 2-methylbutanoate, a closely related compound, is a key aroma component in many apple varieties.[12][16] The presence and concentration of these branched-chain esters are influenced by cultivar, ripeness, and storage conditions.[17][18] For instance, in 'Granny Smith' apples, the levels of hexyl acetate, hexyl butanoate, and hexyl 2-methylbutyrate were found to be lower compared to 'Jonagold' apples.[17]

| Compound | Apple Cultivar(s) | Reported Concentration (µg/kg FW) | Reference(s) |

| Hexyl 2-methylbutyrate | 'Jonagold' | 31.95 | [17] |

| Hexyl 2-methylbutyrate | 'Granny Smith' | 0.46 | [17] |

| Ethyl 2-methylbutyrate | 'Fuji' | 67.1 | [19] |

| Hexyl 2-methylbutyrate | Various (Peels) | Average > 700 | [20] |

Table 1: Reported concentrations of branched-chain esters in different apple cultivars.

Pineapples (Ananas comosus)

The tropical and fruity aroma of pineapple is largely due to a mixture of esters. Methyl 2-methylbutanoate and methyl hexanoate are reported as some of the most abundant volatile compounds in the MD2 pineapple variety.[21] Studies on different pineapple varieties grown in Malaysia and China have also identified methyl 2-methylbutanoate as a key odorant with a high flavor dilution factor, indicating its significant contribution to the overall pineapple aroma.[8][22][23]

| Compound | Pineapple Variety/Region | Reported Concentration (µg/kg) | Reference(s) |

| Methyl 2-methylbutanoate | Malaysian varieties | 103 ± 8.5 | [22] |

| Methyl 2-methylbutanoate | MD2 | Abundant | [21] |

| Methyl 2-methylbutyrate | Tainong No. 6 (China) | OAV of 77.92 | [8][23] |

Table 2: Reported concentrations and odor activity values (OAVs) of methyl 2-methylbutanoate in different pineapple varieties.

Microbial Production: The Scent of the Soil

While plants are a well-known source of fruity esters, the microbial world also contributes to the natural pool of these compounds. The identification of this compound in Streptomyces highlights the metabolic capabilities of these bacteria.[1][5]

Streptomyces species are prolific producers of a wide range of secondary metabolites, including many with antimicrobial and other bioactive properties.[12] The production of branched-chain fatty acids and their derivatives, such as this compound, is part of their complex metabolism.[13][24] The specific ecological role of this compound in Streptomyces is not yet fully understood but may be involved in inter-species communication or defense mechanisms within the soil microbiome.

Analytical Methodologies: Detecting the Aroma

The detection and quantification of volatile compounds like this compound from complex biological matrices require sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective method for this purpose.[1][3][20][25][26]

Experimental Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles

This protocol provides a generalized workflow for the analysis of this compound and other volatile esters in fruit samples.

1. Sample Preparation: a. Homogenize a known weight of fresh fruit tissue (e.g., 5 g) in a suitable buffer or deionized water. b. Transfer the homogenate to a headspace vial (e.g., 20 mL). c. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.[25] d. Add a known amount of an appropriate internal standard (e.g., ethyl nonanoate) for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Equilibrate the sample vial at a specific temperature (e.g., 40-60°C) with agitation for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[25] b. Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 30-60 minutes).[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorb the extracted volatiles from the SPME fiber in the heated GC injection port (e.g., 250°C). b. Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent). c. Utilize a temperature gradient program to achieve optimal separation of the analytes.[6] d. Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode. Identification is confirmed by comparing the mass spectra and retention times with those of authentic standards and library data (e.g., NIST).[11][27]

Ecological Roles and Potential Applications

The fruity aroma of this compound and related esters in plants serves as a crucial ecological signal. It can act as a long-range attractant for pollinators and seed-dispersing animals, thereby facilitating plant reproduction and propagation.[3] Conversely, some plant volatiles can also act as deterrents to herbivores or pathogens.[28][29] The role of 2-methylpentanoic acid, the precursor to the methyl ester, has been noted in the context of insect semiochemicals.[2]

In the microbial realm, the function of volatile compounds is less understood but is an active area of research. They may be involved in complex interactions within the soil food web, including communication, competition, and symbiosis.

The "natural" origin of this compound from plants and microbes makes it a highly desirable compound for the flavor and fragrance industry, aligning with consumer preferences for clean-label products. Furthermore, understanding the biosynthetic pathways opens up possibilities for biotechnological production of this and other valuable flavor compounds using microbial fermentation or plant cell cultures.

Conclusion and Future Perspectives

This compound is a naturally occurring ester that contributes significantly to the desirable fruity aromas of various plants and is also produced by certain microbes. Its biosynthesis is intricately linked to the metabolism of branched-chain amino acids, showcasing the efficiency and elegance of natural product synthesis. Advances in analytical techniques, particularly HS-SPME-GC-MS, have enabled the sensitive detection and quantification of this compound in complex biological matrices.

Future research should focus on several key areas:

-

Elucidation of Novel Sources: Screening a wider range of plant and microbial species for the production of this compound.

-

Complete Pathway Characterization: Identifying and characterizing the specific enzymes, particularly the terminal methyltransferases, involved in its biosynthesis in both plants and microbes.

-

Quantitative Studies: Conducting comprehensive quantitative analyses to determine the concentration of this compound in various natural sources under different physiological and environmental conditions.

-

Ecological and Biological Functions: Further investigating the specific roles of this compound in plant-insect interactions and microbial ecology.

-

Biotechnological Production: Exploring and optimizing metabolic engineering strategies in plants and microbes for the sustainable and cost-effective production of this valuable flavor compound.

A deeper understanding of the natural world's chemical intricacies, as exemplified by the story of this compound, will undoubtedly pave the way for innovative applications in science and industry.

References

- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 2. Semiochemical compound: 2-Methylpentanoic acid | C6H12O2 [pherobase.com]

- 3. Headspace and solid-phase micro-extraction methods for the identification of volatile flavor compounds in grapefruits [morressier.com]

- 4. d-nb.info [d-nb.info]

- 5. This compound | C7H14O2 | CID 519890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. jfda-online.com [jfda-online.com]

- 12. researchgate.net [researchgate.net]

- 13. Branched-chain fatty acids produced by mutants of Streptomyces fradiae, putative precursors of the lactone ring of tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Characterization of the methyl-specific restriction system of Streptomyces coelicolor A3(2) and of the role played by laterally acquired nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Classification of different pineapple varieties grown in Malaysia based on volatile fingerprinting and sensory analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]

- 26. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS-SPME with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. entomologyjournals.com [entomologyjournals.com]

- 29. plantprotection.pl [plantprotection.pl]

A Technical Guide to the Biosynthesis of Methyl 2-Methylpentanoate in Streptomyces

Foreword

The genus Streptomyces represents a cornerstone of natural product discovery, renowned for its vast and diverse secondary metabolism.[1][2] Beyond the canonical antibiotics and other complex polyketides, these filamentous bacteria produce a rich volatilome—a complex mixture of volatile organic compounds (VOCs) that mediate intra- and inter-species communication and competition.[3][4][5] Among these is methyl 2-methylpentanoate, a fatty acid ester that has been identified as a component of the Streptomyces volatilome and noted for its potential role in antifungal activities.[6][7] This guide provides a detailed technical exploration of the proposed biosynthetic pathway of this compound, grounding the hypothesis in the well-established principles of branched-chain fatty acid synthesis and enzymatic methylation. We will dissect the molecular logic from precursor to final product and outline robust experimental workflows for pathway elucidation and validation, designed for researchers in natural product chemistry, microbiology, and drug development.

Section 1: The Proposed Biosynthetic Pathway

The formation of this compound can be logically divided into two primary stages: the synthesis of the acyl backbone, 2-methylpentanoic acid (as an activated thioester), and the subsequent esterification with a methyl group. The pathway is deeply rooted in the primary metabolism of branched-chain amino acids and the conserved machinery of fatty acid synthesis.

Stage 1: Formation of the 2-Methylpentanoyl-CoA Backbone

The carbon skeleton of this compound is a C6 branched-chain acyl group. In Streptomyces and other related actinobacteria, the biosynthesis of such structures, known as branched-chain fatty acids (BCFAs), is initiated by primers derived from the catabolism of branched-chain amino acids (BCAAs).[8][9]

1.1.1. Primer Biosynthesis from Isoleucine

The anteiso-branching pattern (a methyl group at the antepenultimate carbon) of 2-methylpentanoic acid strongly suggests that its biosynthesis is primed by 2-methylbutyryl-CoA, a metabolite derived directly from the degradation of L-isoleucine. This process involves a series of enzymatic steps analogous to those in other bacteria, initiated by a branched-chain aminotransferase followed by a branched-chain α-keto acid dehydrogenase (BCKDH) complex. The resulting 2-methylbutyryl-CoA serves as the starter unit for the fatty acid synthase machinery.

1.1.2. Chain Elongation via the Type II Fatty Acid Synthase (FAS-II) System

Streptomyces utilize a Type II fatty acid synthase (FAS-II) system, where each step of the synthesis is catalyzed by a discrete, monofunctional enzyme.[10] The core logic of elongation involves the iterative addition of two-carbon units derived from malonyl-CoA.

-

Initiation: The crucial first step is the condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP (acyl carrier protein). This reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH) . The FabH enzyme in Streptomyces is known to have broad substrate specificity, readily accepting branched-chain acyl-CoA substrates like 2-methylbutyryl-CoA, in contrast to the high specificity for acetyl-CoA seen in organisms like E. coli that produce primarily straight-chain fatty acids.[11]

-

Elongation: For the synthesis of a C6 acid from a C5 primer, a single elongation cycle is required. The 3-ketoacyl-ACP product from the FabH-catalyzed reaction undergoes a cycle of ketoreduction, dehydration, and enoyl-reduction to produce a saturated 2-methylpentanoyl-ACP.

-

Source of Extender Units: The malonyl-CoA extender units are generated from acetyl-CoA through the action of Acyl-CoA Carboxylases (ACCases) .[10][12] These biotin-dependent enzymes are essential for both primary and secondary metabolism, providing the building blocks for fatty acid and polyketide biosynthesis.[13][14][15] Streptomyces coelicolor, for example, possesses multiple ACCase complexes with varying substrate specificities, ensuring a robust supply of extender units for its diverse metabolic needs.[12]

The final product of this stage is 2-methylpentanoyl-ACP, which is then converted to 2-methylpentanoyl-CoA for subsequent modification.

Stage 2: Esterification to Form this compound

The final step in the biosynthesis is the formation of the methyl ester. This requires the enzymatic transfer of a methyl group to the carboxylate of 2-methylpentanoic acid.

-

Methyl Donor: The universal biological methyl donor is S-adenosyl-L-methionine (SAM) . It is the most plausible source for the ester's methyl group.

-

Catalytic Enzyme: This reaction is likely catalyzed by a SAM-dependent methyltransferase . While a specific enzyme for this substrate has not been characterized in Streptomyces, the genomes of these bacteria are rich in methyltransferase genes involved in tailoring a vast array of secondary metabolites.[16] For instance, a SAM-dependent methyltransferase is responsible for the formation of 2-methyltryptophan during the biosynthesis of the antibiotic thiostrepton in Streptomyces laurentii.[17] The existence of a dedicated or promiscuous O-methyltransferase that acts on acyl-CoA or acyl-ACP substrates is therefore highly probable. An alternative, though perhaps less likely, catalyst could be a promiscuous wax synthase, which has been shown in Streptomyces to esterify acyl-CoAs with various alcohols.[18]

Section 2: Key Enzymes and Regulatory Considerations

The production of this compound is intrinsically linked to the broader metabolic state of the cell. Its regulation is likely multifactorial, involving precursor availability and the complex transcriptional control networks governing secondary metabolism in Streptomyces.

Summary of Key Biosynthetic Enzymes

| Enzyme/Complex | Gene (Example) | Function | Pathway Stage |

| BCKDH Complex | bkd operon | Converts branched-chain α-keto acids to acyl-CoA primers. | Primer Formation |

| Acyl-CoA Carboxylase (ACC) | accB, accE | Catalyzes the formation of malonyl-CoA from acetyl-CoA.[13][14] | Elongation |

| Malonyl-CoA:ACP Transacylase (MAT) | fabD | Loads malonyl-CoA onto the Acyl Carrier Protein (ACP).[10] | Elongation |

| β-Ketoacyl-ACP Synthase III (FabH) | fabH | Initiates fatty acid synthesis by condensing the primer with malonyl-ACP.[11] | Elongation |

| SAM-dependent O-Methyltransferase | Putative | Catalyzes the final esterification using SAM as a methyl donor. | Esterification |

Regulatory Landscape

The biosynthesis of secondary metabolites in Streptomyces is tightly controlled and often triggered by specific environmental or developmental cues, such as nutrient limitation or culture pH changes.[19][20] The production of VOCs like this compound is likely governed by:

-

Precursor Availability: The pathway is directly dependent on the intracellular pools of isoleucine, acetyl-CoA, and SAM, linking its production to primary metabolism.

-

Transcriptional Regulation: The expression of the biosynthetic genes is likely controlled by a hierarchy of regulators, from global transcription factors that respond to nutritional stress to pathway-specific activators or repressors located within the biosynthetic gene cluster.[21]

-

Environmental Cues: Co-cultivation with other microorganisms can induce the production of previously silent secondary metabolites, including VOCs, suggesting that inter-species signaling plays a critical role in activating these pathways.[3][22]

Section 3: Experimental Protocols for Pathway Validation

Validating the proposed biosynthetic pathway requires a multi-pronged approach combining analytical chemistry, molecular genetics, and bioinformatics.

Workflow for Pathway Investigation

Detailed Protocol: VOC Analysis by SPME-GC-MS

This protocol describes the standardized method for capturing and analyzing volatile compounds from Streptomyces cultures.

Objective: To identify and quantify this compound in the headspace of a Streptomyces culture.

Materials:

-

Streptomyces culture grown on a suitable solid agar medium (e.g., ISP2, SFM).

-

20 mL glass vials with magnetic screw caps and PTFE/silicone septa.

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Heating block or water bath.

-

Authentic standard of this compound.

Methodology:

-

Sample Preparation:

-

Aseptically transfer a standardized agar plug from a mature Streptomyces culture into a 20 mL glass vial. An uninoculated agar plug serves as a negative control.[6]

-

Immediately seal the vial with the screw cap.

-

-

VOC Adsorption (SPME):

-

Pre-condition the SPME fiber according to the manufacturer's instructions in the GC injection port.

-

Incubate the sealed vial at a controlled temperature (e.g., 30°C) for 10-15 minutes to allow the headspace to equilibrate.

-

Manually or using an autosampler, pierce the septum with the SPME needle and expose the fiber to the vial headspace.

-

Allow the fiber to adsorb VOCs for a fixed time (e.g., 30 minutes) at the same temperature.

-

-

VOC Desorption and Analysis (GC-MS):

-

Immediately after adsorption, retract the fiber and insert it into the hot injection port of the GC-MS (e.g., 250°C) for thermal desorption (e.g., 5 minutes, splitless mode).

-

Start the GC-MS run. A typical temperature program would be: initial hold at 40°C for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

Self-Validation: The protocol's integrity is maintained by the parallel analysis of an uninoculated medium control to subtract background volatiles and an authentic chemical standard to confirm the identity and retention time of the target analyte.

Genetic and Isotopic Approaches

-

Genome Mining: Utilize bioinformatics platforms like antiSMASH or PRISM to scan the genome of the producing Streptomyces strain.[23][24] Search for biosynthetic gene clusters (BGCs) containing a fabH homolog and a putative SAM-dependent methyltransferase, which may be co-localized.

-

Isotopic Labeling: Supplement the growth medium with ¹³C-labeled precursors. For example, feeding with U-¹³C-isoleucine should result in a this compound molecule with an increased mass corresponding to the incorporated labeled atoms, confirming the BCAA origin. Similarly, feeding with ¹³C-methionine should label only the methyl ester group, confirming SAM as the methyl donor. Analysis is performed via GC-MS by observing the expected mass shifts in the product's mass spectrum.

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of Streptomyces Volatilomes Using Global Molecular Networking Reveals the Presence of Metabolites with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Diversity and functions of volatile organic compounds produced by Streptomyces from a disease-suppressive soil [frontiersin.org]

- 7. This compound | C7H14O2 | CID 519890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Role of an Essential Acyl Coenzyme A Carboxylase in the Primary and Secondary Metabolism of Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of an essential acyl coenzyme A carboxylase in the primary and secondary metabolism of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Biosynthesis of Polyketides in Streptomyces [mdpi.com]

- 17. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring a Streptomyces wax synthase using acyl-SNACs as donor substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 20. Environmental signals triggering methylenomycin production by Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 22. Methodology for awakening the potential secondary metabolic capacity in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Exploration of Diverse Secondary Metabolites From Streptomyces sp. YINM00001, Using Genome Mining and One Strain Many Compounds Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Methyl 2-methylpentanoate

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-methylpentanoate (C₇H₁₄O₂), a common fatty acid ester.[1] Intended for researchers, scientists, and professionals in drug development and chemical analysis, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the unequivocal identification, purity assessment, and structural elucidation of this compound.

Introduction to this compound

This compound, also known as Methyl 2-methylvalerate, is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[2] It is an ester derived from 2-methylpentanoic acid and methanol.[3] Characterized by a fruity odor, it finds applications in the flavor and fragrance industries.[3][4] A comprehensive understanding of its spectroscopic signature is fundamental for quality control and research applications. This guide will delve into the core spectroscopic techniques used to characterize this molecule.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is essential for interpreting its spectroscopic data. The molecule's structure, including the different types of protons and carbons, is the basis for the signals observed in NMR, the vibrational modes detected in IR, and the fragmentation patterns seen in MS.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically run in deuterated chloroform (CDCl₃), reveals the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Acquisition Parameters: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹H NMR Data Summary

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H⁶ (O-CH₃) | ~3.67 | Singlet | 3H |

| H² (CH) | ~2.46 | Multiplet | 1H |

| H³ (CH₂) | ~1.64 | Multiplet | 2H |

| H⁴ (CH₂) | ~1.39 | Multiplet | 2H |

| Hα (α-CH₃) | ~1.14 | Doublet | 3H |

| H⁵ (CH₃) | ~0.91 | Triplet | 3H |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a representative example.[5]

Interpretation of the ¹H NMR Spectrum

-

O-CH₃ (H⁶): The singlet at ~3.67 ppm corresponds to the three protons of the methoxy group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The singlet multiplicity indicates no adjacent protons to couple with.

-

CH (H²): The multiplet around ~2.46 ppm is assigned to the single proton at the chiral center (C²). It is coupled to the protons on C³, C⁴, and the α-methyl group, resulting in a complex splitting pattern.

-

CH₂ groups (H³ and H⁴): The multiplets at ~1.64 ppm and ~1.39 ppm are assigned to the two methylene groups in the pentanoate chain. Their signals overlap and show complex splitting due to coupling with each other and with the protons on C² and C⁵.

-

α-CH₃ (Hα): The doublet at ~1.14 ppm is characteristic of the methyl group attached to the chiral center (C²). It is split into a doublet by the single proton on C².

-

CH₃ (H⁵): The triplet at ~0.91 ppm corresponds to the terminal methyl group of the pentyl chain. It is split into a triplet by the two adjacent protons of the H⁴ methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on a 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is run to simplify the spectrum and provide information on the number of attached protons.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or TMS (0.00 ppm).

¹³C NMR Data Summary

While a specific, fully assigned ¹³C NMR spectrum from the search results is not available, based on typical chemical shifts for similar structures, the following assignments can be predicted:

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~175-178 |

| O-CH₃ (C⁶) | ~51-52 |

| CH (C²) | ~40-42 |

| CH₂ (C³) | ~34-36 |

| CH₂ (C⁴) | ~20-22 |

| α-CH₃ (Cα) | ~16-18 |

| CH₃ (C⁵) | ~13-15 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Methoxy Carbon (C⁶): The carbon of the methoxy group appears around 51-52 ppm, influenced by the attached oxygen.

-

Alkyl Carbons (C², C³, C⁴, Cα, C⁵): The remaining signals in the upfield region correspond to the carbons of the alkyl chain. The chemical shifts are influenced by their position relative to the electron-withdrawing ester group and by branching.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

-

Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (alkane) |

| ~1735-1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (CH₂ and CH₃) |

| ~1380 | Medium | C-H bending (CH₃) |

| ~1250-1150 | Strong | C-O stretching (ester) |

Interpretation of the IR Spectrum

-

C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C=O Stretching: The most prominent peak in the spectrum is the strong absorption around 1735-1740 cm⁻¹, which is indicative of the carbonyl (C=O) group of the ester.

-

C-O Stretching: The strong absorptions in the fingerprint region, between 1250 and 1150 cm⁻¹, correspond to the C-O single bond stretching vibrations of the ester functionality.

-

C-H Bending: The medium intensity bands around 1465 cm⁻¹ and 1380 cm⁻¹ are due to the bending (scissoring and symmetric) vibrations of the C-H bonds in the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

Mass Spectrometry Data Summary

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 101 | High | [M - C₂H₅]⁺ |

| 88 | Base Peak | McLafferty Rearrangement Product |

| 74 | Moderate | [CH₃OC(=O)CH(CH₃)]⁺ |

| 57 | High | [C₄H₉]⁺ (Butyl Cation) |

| 43 | High | [C₃H₇]⁺ (Propyl Cation) |

Note: Relative intensities can vary between instruments.[2][5]

Interpretation of the Mass Spectrum

-

Molecular Ion ([M]⁺): The peak at m/z 130 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[2]

-

McLafferty Rearrangement: The base peak at m/z 88 is a classic fragmentation for esters with a γ-hydrogen. It results from a McLafferty rearrangement, a characteristic fragmentation pathway.

-

Alpha-Cleavage: The peak at m/z 101 is due to the loss of an ethyl radical (•C₂H₅) from the molecular ion. Another significant alpha-cleavage results in the formation of the ion at m/z 74.

-

Alkyl Fragmentation: The peaks at m/z 57 and 43 are characteristic fragments of the alkyl chain.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester functional group, and mass spectrometry determines the molecular weight and provides structural information through characteristic fragmentation patterns. This guide serves as a valuable resource for scientists and researchers, offering the foundational spectroscopic data and its interpretation for the confident identification and analysis of this compound.

References

- 1. Showing Compound Methyl (±)-2-methylpentanoate (FDB015095) - FooDB [foodb.ca]

- 2. This compound | C7H14O2 | CID 519890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2177-77-7: this compound | CymitQuimica [cymitquimica.com]

- 4. methyl 2-methyl valerate [thegoodscentscompany.com]

- 5. This compound(2177-77-7) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Isomeric Forms of Methyl 2-Methylpentanoate: Properties, Synthesis, and Analysis

Abstract

Methyl 2-methylpentanoate, a C7 fatty acid methyl ester (FAME), presents a fascinating case study in isomerism, with its chemical and physical properties being intricately linked to its molecular structure. This technical guide provides a comprehensive exploration of the structural and stereoisomeric forms of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the synthesis, physicochemical properties, spectroscopic characterization, and potential biological significance of these isomers. By synthesizing technical data with practical insights, this guide aims to serve as an authoritative resource for understanding and utilizing the nuanced differences among these closely related chemical entities.

Introduction: The Significance of Isomerism in Methyl Pentanoate Derivatives

This compound (C7H14O2) is an ester known for its characteristic fruity aroma.[1][2][3] Beyond its application in the flavor and fragrance industry, its structure serves as a valuable model for understanding the impact of isomeric variations on molecular behavior.[4] Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit remarkably different physical, chemical, and biological properties. For drug development professionals and synthetic chemists, a thorough understanding of the isomeric landscape of a molecule is paramount for predicting its efficacy, metabolism, and potential interactions within biological systems.

This guide will first explore the constitutional (structural) isomers of this compound, followed by a detailed analysis of its stereoisomers, specifically its enantiomeric pair.

Structural Isomerism in C7H14O2 Methyl Esters

Structural isomers of this compound share the same molecular formula but differ in the connectivity of their atoms. This variation in the carbon skeleton and the position of the methyl branch leads to distinct physical and spectroscopic properties. The primary structural isomers of interest are methyl 3-methylpentanoate, methyl 4-methylpentanoate, and the straight-chain isomer, methyl hexanoate.

Physicochemical Properties of Structural Isomers

The branching of the carbon chain significantly influences the intermolecular forces, which in turn affects physical properties such as boiling point and density. Generally, increased branching leads to a more compact, spherical shape, reducing the surface area available for van der Waals interactions and resulting in a lower boiling point compared to the straight-chain equivalent.

| Isomer | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Odor Profile |

| This compound | CH3CH2CH2CH(CH3)COOCH3 | 130.18 | ~135.1 | ~0.878 | Sweet, fruity, with notes of maple, hazelnut, and strawberry.[3] |

| Methyl 3-methylpentanoate | CH3CH2CH(CH3)CH2COOCH3 | 130.18 | ~135.1 - 136.0 | ~0.88 | Not specified for fragrance or flavor use.[5] |

| Methyl 4-methylpentanoate | (CH3)2CHCH2CH2COOCH3 | 130.18 | Not specified | Not specified | Pleasant fruity odor.[2] |

| Methyl hexanoate | CH3(CH2)4COOCH3 | 130.19 | ~151 | ~0.885 | Fruity, sweet, with a pineapple-like aroma.[6][7] |

| Ethyl pentanoate | CH3(CH2)3COOCH2CH3 | 130.19 | ~145 - 146 | ~0.877 | Fruity, apple-like.[8][9] |

Note: Reported values can vary slightly between sources.

The data clearly illustrates that the straight-chain isomer, methyl hexanoate, possesses the highest boiling point due to its ability to pack more efficiently and exhibit stronger intermolecular forces. The branched isomers, while having similar boiling points to each other, are lower than their straight-chain counterpart.

Spectroscopic Differentiation of Structural Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between these structural isomers.

The number of unique signals, their chemical shifts, and splitting patterns in ¹H and ¹³C NMR spectra provide a definitive fingerprint for each isomer.

-

This compound : The ¹H NMR spectrum will show a characteristic doublet for the methyl group at the C2 position and a methoxy singlet.[10] The ¹³C NMR will have seven distinct signals.

-

Methyl 3-methylpentanoate : The presence of a methyl group at the C3 position will result in a different splitting pattern for the adjacent methylene and methine protons compared to the 2-methyl isomer.[8] The ¹³C NMR spectrum will also display seven unique carbon environments.

-

Methyl 4-methylpentanoate : The two methyl groups on the C4 carbon are chemically equivalent, leading to a single, more intense signal (a doublet) in the ¹H NMR spectrum and a single signal in the ¹³C NMR for these two carbons.[11] This results in a total of six unique signals in the ¹³C NMR spectrum.

-

Methyl hexanoate : The ¹H NMR spectrum is characterized by a triplet for the terminal methyl group, a series of multiplets for the four methylene groups, and a singlet for the methoxy group.[12][13] The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.[9]

While all the isomers will exhibit the characteristic strong carbonyl (C=O) stretch of an ester at approximately 1740 cm⁻¹, the "fingerprint region" (below 1500 cm⁻¹) will show subtle differences in the C-O stretching and C-H bending vibrations that can aid in their differentiation.[6][14] The fundamental ester absorptions are:

-

C=O stretch : A strong, sharp peak around 1735-1750 cm⁻¹.

-

C-O stretch : Two bands are typically observed, one stronger and broader than the other, in the 1000-1300 cm⁻¹ region.

Stereoisomerism in this compound

The presence of a chiral center at the C2 carbon atom means that this compound can exist as a pair of enantiomers: (R)-methyl 2-methylpentanoate and (S)-methyl 2-methylpentanoate.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Enantiomers are non-superimposable mirror images of each other and share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. However, they differ in their interaction with plane-polarized light (optical activity) and their binding to other chiral molecules, such as biological receptors.

Optical Activity

Olfactory and Biological Differentiation

The differentiation of enantiomers by biological systems, which are inherently chiral, is a well-documented phenomenon. This is particularly relevant in drug development, where one enantiomer may exhibit therapeutic effects while the other is inactive or even harmful. In the context of fragrance and flavor, enantiomers can have distinct odor profiles. For instance, the enantiomers of carvone are responsible for the scents of spearmint and caraway. While the specific odor profiles of (R)- and (S)-methyl 2-methylpentanoate are not extensively detailed, it is highly probable that they possess distinguishable olfactory characteristics.

Branched-chain fatty acids (BCFAs) and their esters are known to play roles in cellular membrane fluidity and have been investigated for their metabolic and anti-inflammatory effects.[11][16] Studies on related branched fatty acid esters have shown that stereoisomers can exhibit distinct biological activities, with one enantiomer being more effective at potentiating glucose-stimulated insulin secretion, while both may retain anti-inflammatory properties.[4] This underscores the critical importance of evaluating the biological activity of individual enantiomers in drug discovery and development.

Synthesis and Resolution of Isomers

Synthesis via Fischer Esterification

The structural isomers of this compound can be synthesized through the Fischer esterification of the corresponding carboxylic acid with methanol, using a strong acid catalyst such as sulfuric acid.[17] This is an equilibrium-controlled reaction, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed.[18]

Caption: General workflow for Fischer esterification.